N-(2-methoxyphenyl)-5-methyl-7-{4-[(2-methylbenzyl)oxy]phenyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
N-(2-METHOXYPHENYL)-5-METHYL-7-{4-[(2-METHYLPHENYL)METHOXY]PHENYL}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound belonging to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and various substituted phenyl groups. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities.
Preparation Methods
The synthesis of N-(2-METHOXYPHENYL)-5-METHYL-7-{4-[(2-METHYLPHENYL)METHOXY]PHENYL}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be achieved through a multi-step process involving the use of enaminonitriles and benzohydrazides. A microwave-mediated, catalyst-free method has been established, which involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . This method is eco-friendly and demonstrates good functional group tolerance, resulting in high yields.
Chemical Reactions Analysis
N-(2-METHOXYPHENYL)-5-METHYL-7-{4-[(2-METHYLPHENYL)METHOXY]PHENYL}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Condensation: It can participate in condensation reactions to form larger, more complex molecules.
Scientific Research Applications
N-(2-METHOXYPHENYL)-5-METHYL-7-{4-[(2-METHYLPHENYL)METHOXY]PHENYL}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound exhibits potential biological activities, making it a candidate for drug development.
Industry: The compound is utilized in the material sciences field for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-METHOXYPHENYL)-5-METHYL-7-{4-[(2-METHYLPHENYL)METHOXY]PHENYL}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It acts as an inverse agonist for RORγt, and inhibits PHD-1, JAK1, and JAK2 . These interactions lead to the modulation of various biological processes, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar compounds to N-(2-METHOXYPHENYL)-5-METHYL-7-{4-[(2-METHYLPHENYL)METHOXY]PHENYL}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE include other triazolopyrimidines such as:
1,2,4-Triazolo[1,5-a]pyridine: Exhibits similar biological activities and is used in medicinal chemistry.
2-Methoxyphenyl isocyanate: Used as a chemoselective reagent in organic synthesis.
The uniqueness of N-(2-METHOXYPHENYL)-5-METHYL-7-{4-[(2-METHYLPHENYL)METHOXY]PHENYL}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C28H27N5O3 |
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Molecular Weight |
481.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-7-[4-[(2-methylphenyl)methoxy]phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C28H27N5O3/c1-18-8-4-5-9-21(18)16-36-22-14-12-20(13-15-22)26-25(19(2)31-28-29-17-30-33(26)28)27(34)32-23-10-6-7-11-24(23)35-3/h4-15,17,26H,16H2,1-3H3,(H,32,34)(H,29,30,31) |
InChI Key |
SPTWYJPPCVCLGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)C3C(=C(NC4=NC=NN34)C)C(=O)NC5=CC=CC=C5OC |
Origin of Product |
United States |
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